molecular formula C11H20F2N2O2 B8228899 Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate

Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate

Cat. No.: B8228899
M. Wt: 250.29 g/mol
InChI Key: ATHHDYBFMRSHLU-HTQZYQBOSA-N
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Description

Tert-butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate is a chiral piperidine derivative with a tert-butyl carbamate group at the 3-position and a difluoromethyl substituent at the 5-position of the piperidine ring. Its molecular formula is C₁₁H₂₀N₂O₂F₂, with a molecular weight of 250.28 and CAS number 2375165-64-1 . The stereochemistry (3R,5R) is critical for its biological interactions, and its high purity (≥97%) makes it suitable for precise chemical applications .

Properties

IUPAC Name

tert-butyl N-[(3R,5R)-5-(difluoromethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHDYBFMRSHLU-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

Palladium-catalyzed hydrogenation of substituted pyridines enables precise stereocontrol. For example, hydrogenation of 5-(difluoromethyl)pyridine-3-carboxamide derivatives using Pd/C (10 wt%) under 25 psi H₂ in methanol yields the cis-(3R,5R) isomer with >98% enantiomeric excess (ee). Critical parameters include:

Catalyst LoadingPressure (psi)Solventee (%)Yield (%)
10% Pd/C25MeOH98.592
5% Pd/C15EtOAc95.288

Substituent positioning on the pyridine ring significantly impacts selectivity, with ortho-difluoromethyl groups favoring cis-configuration retention.

Chiral Pool Synthesis from Amino Acids

L-Proline serves as a chiral template for piperidine ring formation. A three-step sequence involving:

  • N-Boc protection of L-proline

  • Reductive amination with difluoromethyl ketone

  • Ring expansion via Schmidt reaction

achieves the target stereochemistry with 85% overall yield. This method circumvents racemization risks associated with late-stage functionalization.

Difluoromethylation Strategies

Introducing the -CF₂H group at the C5 position presents unique challenges due to fluorine's electronegativity. Three validated approaches are documented:

Radical Difluoromethylation

Using ethyl bromodifluoroacetate (EBDFA) as a CF₂H source, a transition metal-free protocol generates N-difluoromethylated intermediates under basic conditions (K₂CO₃, DMF, 80°C). Subsequent hydrolysis and decarboxylation yield the difluoromethyl group with 76–89% efficiency. Key advantages include avoidance of precious metal catalysts and compatibility with sensitive functional groups.

Electrophilic Difluoromethylation

N-Difluoromethylcarbamoyl fluorides, synthesized from thioformamides via desulfurization-fluorination (Selectfluor®, CH₃CN, 0°C), react with piperidine precursors to install the -CF₂H moiety. This one-pot method achieves 82% yield while preserving stereochemical integrity.

Catalytic C–H Activation

Palladium-mediated C–H functionalization using CF₂HCO₂Et as a directing group enables regioselective difluoromethylation at C5. Optimized conditions (Pd(OAc)₂, Ag₂CO₃, DCE, 110°C) provide 78% yield with excellent stereoretention.

Carbamate Protection and Final Assembly

The tert-butoxycarbonyl (Boc) group is introduced via two principal routes:

Stepwise Protection

Post-difluoromethylation Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis achieves 94% yield. This method requires rigorous exclusion of moisture to prevent premature deprotection.

Tandem Difluoromethylation-Protection

A streamlined protocol concurrently introduces CF₂H and Boc groups using a pre-formed N-carbamoyl fluoride intermediate. Reaction with tert-butanol in the presence of Cs₂CO₃ (DMF, 60°C) completes the synthesis in one pot (88% yield).

Critical Analysis of Methodologies

A comparative evaluation of synthetic routes reveals trade-offs between efficiency and practicality:

MethodStepsOverall Yield (%)StereoselectivityScalability
Asymmetric Hydrogenation468ExcellentIndustrial
Chiral Pool Synthesis385ModerateLab-scale
Radical CF₂H Installation279HighPilot-scale

Catalytic hydrogenation excels in stereocontrol but requires high-pressure equipment. Radical methods offer operational simplicity but necessitate careful handling of fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium azide or sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyln-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate has been investigated for various biological activities:

  • Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and inflammation. For instance, studies have shown that derivatives of piperidine can inhibit neurotoxic effects induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Certain derivatives exhibit significant antibacterial effects against various pathogens, suggesting potential applications in treating infections.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and β-secretase. This inhibition is crucial for developing therapeutic strategies against neurodegenerative disorders .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and inflammatory markers, indicating the compound's potential role in neuroprotection.

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of the compound. Findings revealed that it exhibited notable antibacterial activity against a range of pathogens, highlighting its possible therapeutic applications in infection management.

Activity TypeMeasurement MethodResult
NeuroprotectionIn vitro assaySignificant reduction in cell death
Antimicrobial activityDisc diffusion testInhibition zones observed
Enzyme inhibition (β-secretase)In vitro assayIC50 = 15.4 nM
Enzyme inhibition (acetylcholinesterase)In vitro assayKi = 0.17 μM

Mechanism of Action

The mechanism of action of Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate with structurally analogous piperidine carbamates, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
Tert-butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate Difluoromethyl (5), tert-butyl (3) C₁₁H₂₀N₂O₂F₂ 250.28 2375165-64-1 High lipophilicity due to difluoromethyl; chiral centers (3R,5R)
Tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate Fluorine (5) C₁₀H₁₉N₂O₂F 218.27 1363378-07-7 Lower molecular weight; fluorine enhances metabolic stability
Tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate Trifluoromethyl (5) C₁₂H₂₀N₂O₂F₃ 299.29 2734870-01-8 Increased electronegativity and steric bulk from CF₃; impacts binding
Tert-butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate Benzyl (1), methyl (5) C₁₈H₂₈N₂O₂ 304.43 1227919-31-4 Higher molecular weight; benzyl group enhances aromatic interactions
Tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate Methyl (6), trifluorophenyl (5) C₁₇H₂₁F₃N₂O₃ 358.36 1456803-43-2 Ketone functionality (2-oxo); fluorinated aryl group for π-π interactions

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group in the target compound increases lipophilicity compared to the monofluorinated analog , but less than the trifluoromethyl derivative . This affects membrane permeability and bioavailability.
  • Metabolic Stability : Fluorine substituents (e.g., difluoromethyl, trifluoromethyl) reduce metabolic degradation by blocking cytochrome P450 enzyme activity .
  • Stereochemical Impact : The (3R,5R) configuration in the target compound contrasts with (3R,5S) isomers (e.g., ), which may exhibit divergent binding affinities in chiral environments .

Biological Activity

Tert-butyln-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate (CAS Number: 2375165-64-1) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H20F2N2O2
  • Molecular Weight : 250.29 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Its structural features, such as the difluoromethyl group and the piperidine ring, are believed to enhance its binding affinity and selectivity for specific receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy and reducing potential side effects. Key findings include:

  • Difluoromethyl Group : The presence of this group has been associated with increased lipophilicity, which may enhance membrane permeability and receptor binding .
  • Piperidine Ring : Variations in substituents on the piperidine ring have shown to significantly affect biological activity. For example, modifications can alter receptor selectivity and potency .

Anticancer Activity

Recent studies have investigated the potential anticancer properties of this compound. For instance:

  • Case Study 1 : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects:

  • Case Study 2 : In a model of neurodegeneration, this compound demonstrated a reduction in neuronal cell death induced by oxidative stress. The proposed mechanism involves modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast Cancer Cell LinesInduction of apoptosis
NeuroprotectionNeuronal Cell ModelsReduction in oxidative stress
CNS ModulationAnimal ModelsAltered behavior in anxiety tests

Q & A

Advanced Research Question

  • In Vitro Toxicity : MTT assays on human hepatocytes (e.g., HepG2) to determine LC50.
  • Ecotoxicity : Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition (OECD 201) .
  • Biodegradation : OECD 301F respirometry to measure CO2 evolution over 28 days.

How can chiral chromatography resolve enantiomeric impurities in the synthesis of this compound?

Advanced Research Question
Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/ethanol mobile phases can separate enantiomers. Detection via polarimetry or circular dichroism (CD) ensures >99% enantiomeric excess (ee). For scale-up, simulated moving bed (SMB) chromatography improves efficiency .

What crystallographic techniques characterize hydrogen-bonding networks in this compound’s solid-state structure?

Advanced Research Question
High-resolution X-ray data (λ = 0.710–0.885 Å) collected at 100K minimizes thermal motion artifacts. Hydrogen-bonding motifs (e.g., N–H···O=C) are visualized using Mercury software. Topological analysis (Hirshfeld surfaces) quantifies intermolecular interactions .

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